Cas no 1448035-82-2 (1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine)

1-(5-Chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine is a specialized sulfonamide-based compound featuring a chlorothiophene and methanesulfonyl-substituted piperidine moiety. Its unique structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of both sulfonyl and chlorothiophene groups enhances its reactivity, making it suitable for further functionalization in drug discovery applications. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined molecular architecture allows for precise modifications, supporting the development of novel therapeutic agents or chemical probes.
1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine structure
1448035-82-2 structure
Product Name:1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine
CAS No:1448035-82-2
MF:C10H14ClNO4S3
MW:343.870458126068
CID:6323192
PubChem ID:71805716
Update Time:2025-10-30

1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine
    • 1-((5-chlorothiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine
    • 1-(5-chlorothiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine
    • F6435-1664
    • 1448035-82-2
    • AKOS024558203
    • 1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methanesulfonylpiperidine
    • Inchi: 1S/C10H14ClNO4S3/c1-18(13,14)8-4-6-12(7-5-8)19(15,16)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3
    • InChI Key: WMEZOOJAPCPMDD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(S1)S(N1CCC(CC1)S(C)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 342.9773491g/mol
  • Monoisotopic Mass: 342.9773491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 117Ų

1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine Pricemore >>

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Additional information on 1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine

Research Briefing on 1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine (CAS: 1448035-82-2)

1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine (CAS: 1448035-82-2) is a novel sulfonylpiperidine derivative that has recently garnered attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. Recent studies have focused on its synthesis, pharmacological properties, and potential mechanisms of action, making it a subject of significant interest for researchers in the chemical and biomedical fields.

The synthesis of 1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine involves a multi-step process that ensures high purity and yield. Key steps include the sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with 4-methanesulfonylpiperidine under controlled conditions. Recent advancements in synthetic methodologies have improved the efficiency of this process, enabling larger-scale production for preclinical and clinical studies. The compound's structural integrity and stability have been confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Pharmacological evaluations of 1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine have revealed its potential as a modulator of specific enzyme systems, particularly those involved in inflammatory and neurodegenerative pathways. In vitro studies demonstrate its ability to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting its utility in treating conditions like rheumatoid arthritis and Alzheimer's disease. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been investigated in animal models, showing favorable results for further development.

Recent preclinical studies have explored the compound's efficacy and safety in disease models. For instance, in a murine model of neuroinflammation, 1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine exhibited significant reduction in pro-inflammatory cytokines and improved cognitive function. These findings are supported by mechanistic studies indicating its role in downregulating NF-κB signaling pathways. Furthermore, toxicity assessments have indicated a favorable safety profile, with no significant adverse effects observed at therapeutic doses.

In conclusion, 1-(5-chlorothiophen-2-yl)sulfonyl-4-methanesulfonylpiperidine represents a promising candidate for further drug development. Its unique chemical structure, combined with its potent pharmacological activity and favorable safety profile, positions it as a valuable compound for addressing unmet medical needs. Future research should focus on optimizing its formulation, conducting comprehensive clinical trials, and exploring its potential in combination therapies. The ongoing investigations into this compound underscore its significance in advancing the field of chemical biology and medicinal chemistry.

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